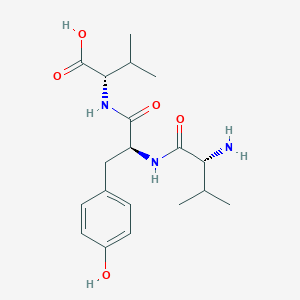
D-Valyl-L-tyrosyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-L-tyrosyl-L-valine: is a tripeptide composed of D-valine, L-tyrosine, and L-valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-tyrosyl-L-valine typically involves the stepwise coupling of the amino acids D-valine, L-tyrosine, and L-valine. The process often employs protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques, where specific strains of microorganisms are used to produce the desired peptide. This method is advantageous due to its high stereo selectivity and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
D-Valyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Reduced peptide bonds or amino acid residues.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
D-Valyl-L-tyrosyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of D-Valyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-tyrosyl-L-valine
- L-Valyl-L-tyrosyl-L-phenylalanine
- L-Valyl-L-tyrosyl-L-leucine
Uniqueness
D-Valyl-L-tyrosyl-L-valine is unique due to the presence of D-valine, which can confer different stereochemical properties compared to its all-L counterparts. This difference can affect the peptide’s biological activity, stability, and interactions with other molecules .
Properties
CAS No. |
64834-45-3 |
|---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15+,16-/m0/s1 |
InChI Key |
ZNGPROMGGGFOAA-XHSDSOJGSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















